hERG Liability Comparison: Flt3/chk1-IN-1 vs. Clinical FLT3 Inhibitors
Flt3/chk1-IN-1 was specifically engineered to minimize hERG channel blockade, a known liability of FLT3-targeted therapeutics. In manual patch-clamp assays measuring hERG potassium current inhibition, Flt3/chk1-IN-1 exhibited an IC50 of 58.4 μM [1]. For comparison, the FDA-approved FLT3 inhibitor gilteritinib demonstrated hERG block with an IC50 of 0.9 μM in the same assay system, representing an approximately 65-fold stronger hERG inhibitory activity [2]. This differential reflects deliberate molecular design optimization within the 2-aminopyrimidine scaffold rather than incidental variation [1].
| Evidence Dimension | hERG potassium channel inhibition (cardiotoxicity liability) |
|---|---|
| Target Compound Data | IC50 = 58.4 μM |
| Comparator Or Baseline | Gilteritinib IC50 = 0.9 μM |
| Quantified Difference | ~65-fold weaker hERG inhibition (higher IC50 indicates lower cardiotoxicity risk) |
| Conditions | Manual patch-clamp assay in HEK293 cells overexpressing hERG channel |
Why This Matters
This 65-fold difference in hERG IC50 directly addresses the cardiotoxicity concerns that have complicated clinical development of FLT3 inhibitors, making Flt3/chk1-IN-1 a preferred tool compound for in vivo studies where cardiac safety margin is a critical endpoint.
- [1] Li X, Wang P, Wang C, Jin T, Xu R, Tong L, Hu X, Shen L, Li J, Zhou Y, Liu T. Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. J Med Chem. 2023;66(16):11271-11290. View Source
- [2] Kumar A, et al. IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia. ACS Med Chem Lett. 2025. View Source
